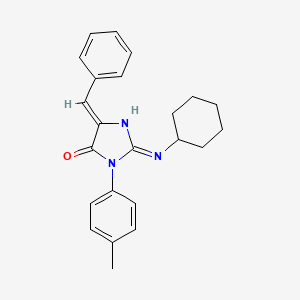![molecular formula C16H17NO2 B15284377 4-[(Mesitylimino)methyl]benzene-1,3-diol](/img/structure/B15284377.png)
4-[(Mesitylimino)methyl]benzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Mesitylimino)methyl]benzene-1,3-diol is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a mesitylimino group attached to a benzene ring, which also bears two hydroxyl groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Mesitylimino)methyl]benzene-1,3-diol typically involves the condensation of mesityl oxide with 1,3-dihydroxybenzene in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-[(Mesitylimino)methyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The imine group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-[(Mesitylimino)methyl]benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(Mesitylimino)methyl]benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The hydroxyl groups can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison: 4-[(Mesitylimino)methyl]benzene-1,3-diol is unique due to the presence of the mesitylimino group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This structural difference can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
4-[(2,4,6-trimethylphenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C16H17NO2/c1-10-6-11(2)16(12(3)7-10)17-9-13-4-5-14(18)8-15(13)19/h4-9,18-19H,1-3H3 |
Clé InChI |
VALFVRSRQPMCBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N=CC2=C(C=C(C=C2)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284294.png)
![(5Z)-5-[(3-chloro-4-ethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284298.png)

![3-({4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B15284302.png)
![(5Z)-2-(4-chloroanilino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B15284320.png)
![ethyl (5Z)-5-[[3-chloro-4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-2-[(4-methoxybenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B15284326.png)

![1-(1-adamantyl)-3-[(Z)-(1-benzyl-5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]urea](/img/structure/B15284331.png)
![4-[(2-{5-hydroxy-3-[(4-methylbenzyl)sulfanyl]-1,2,4-triazin-6-yl}anilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15284335.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B15284342.png)
![(6E)-6-[(3,4-dimethylphenyl)hydrazinylidene]-4-phenylcyclohexa-2,4-dien-1-one](/img/structure/B15284358.png)
![(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15284365.png)
![ethyl 2-[3-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]indol-1-yl]acetate](/img/structure/B15284373.png)
![2-[2-bromo-4-[(E)-[2-(4-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B15284378.png)
